4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Benzamide Derivatives
Novel Derivatives Synthesis : Research has developed methods for synthesizing new benzamide derivatives, including (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various spectroscopic techniques (Hossaini et al., 2017). These methods highlight the chemical versatility and potential for creating structurally diverse compounds for various applications.
Anticancer Agents : Indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines, demonstrating the potential for benzamide derivatives in cancer research (Yılmaz et al., 2015).
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Studies on benzothiazole derivatives, including the synthesis of fluoro substituted sulphonamide benzothiazole compounds, have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Jagtap et al., 2010).
Antitumor Agents : Benzothiazole derivatives have been evaluated for their antitumor activities, with certain compounds showing selective cytotoxicity against tumorigenic cell lines, indicating their application in cancer therapy (Yoshida et al., 2005).
Corrosion Inhibition and Material Science
- Corrosion Inhibitors : Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions, highlighting their importance in material science and industrial applications (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which play a significant role in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators such as prostaglandins and thromboxanes . This results in a reduction of inflammation and pain, making this compound potentially useful in the treatment of conditions associated with inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent environment can affect the excited-state intramolecular proton transfer of similar compounds . Additionally, the compound’s activity may be enhanced or diminished depending on the presence of other substances in the environment
Properties
IUPAC Name |
4-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXOJPRLUOKAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.